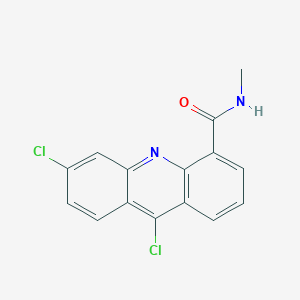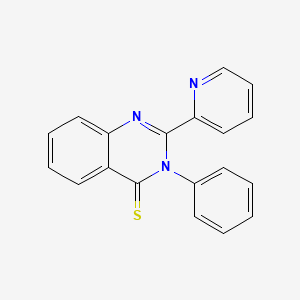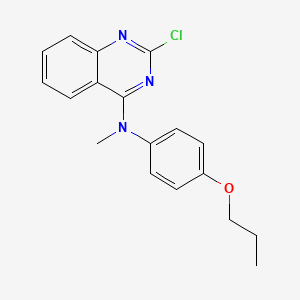
3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl- is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by a pyridazinone core structure substituted with a meta-chlorophenyl group, a morpholinoethyl group, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions: The introduction of the m-chlorophenyl, morpholinoethyl, and phenyl groups can be achieved through nucleophilic substitution reactions. These reactions often require the use of suitable halogenated precursors and catalysts to facilitate the substitution process.
Purification: The final product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl- may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of raw materials, reaction conditions, and purification techniques to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the pyridazinone core or its substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors, catalysts such as palladium or copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and the context of its use.
類似化合物との比較
Similar Compounds
3(2H)-Pyridazinone, 6-(p-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl-: Similar structure with a para-chlorophenyl group instead of a meta-chlorophenyl group.
3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-piperidinoethyl)-4-phenyl-: Contains a piperidinoethyl group instead of a morpholinoethyl group.
3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-morpholinoethyl)-4-(p-tolyl)-: Substituted with a p-tolyl group instead of a phenyl group.
Uniqueness
3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the m-chlorophenyl, morpholinoethyl, and phenyl groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
特性
CAS番号 |
23338-51-4 |
|---|---|
分子式 |
C22H22ClN3O2 |
分子量 |
395.9 g/mol |
IUPAC名 |
6-(3-chlorophenyl)-2-(2-morpholin-4-ylethyl)-4-phenylpyridazin-3-one |
InChI |
InChI=1S/C22H22ClN3O2/c23-19-8-4-7-18(15-19)21-16-20(17-5-2-1-3-6-17)22(27)26(24-21)10-9-25-11-13-28-14-12-25/h1-8,15-16H,9-14H2 |
InChIキー |
FRQDJGOLQZGVGH-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCN2C(=O)C(=CC(=N2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(3-Hydroxyoct-1-en-1-yl)tetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B12911024.png)

![8-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12911030.png)

methanone](/img/structure/B12911035.png)

![Isoxazole, 3-(4-fluorophenyl)-5-[(phenylseleno)methyl]-](/img/structure/B12911054.png)



![2-Methyl-5-nitro-2,3-dihydro-imidazo[2,1-b]oxazole](/img/structure/B12911068.png)

